Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the sulfanylacetate group is attached using thiolation reactions with suitable sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazoline core is known to interact with various proteins and enzymes, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl {[2-(4-morpholinyl)ethyl]amino}acetate: Similar structure but with different functional groups.
Thiazole derivatives: Share some biological activities but have a different core structure
Uniqueness
Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate is unique due to its combination of a quinazoline core, morpholine ring, and sulfanylacetate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H17N3O3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-(4-morpholin-4-ylquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C15H17N3O3S/c1-20-13(19)10-22-15-16-12-5-3-2-4-11(12)14(17-15)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
InChI Key |
GTOZLSBCFMDWIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.